molecular formula C15H15F3N2O2 B12119425 Ethyl 4-(dimethylamino)-8-(trifluoromethyl)quinoline-3-carboxylate

Ethyl 4-(dimethylamino)-8-(trifluoromethyl)quinoline-3-carboxylate

Cat. No.: B12119425
M. Wt: 312.29 g/mol
InChI Key: LQZIYDVZFBAYQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(dimethylamino)-8-(trifluoromethyl)quinoline-3-carboxylate is a quinoline derivative known for its unique chemical structure and properties This compound is characterized by the presence of a dimethylamino group, a trifluoromethyl group, and an ethyl ester group attached to the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives, including Ethyl 4-(dimethylamino)-8-(trifluoromethyl)quinoline-3-carboxylate, often involves multi-step reactions. One common method is the Skraup synthesis, which starts with the Michael (1,4-) addition of aniline nitrogen to propenal, followed by electrophilic aromatic substitution, dehydration, and oxidation to form the quinoline ring . The specific conditions for synthesizing this compound may vary, but typically involve the use of reagents such as dimethylamine, trifluoromethylating agents, and ethyl chloroformate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(dimethylamino)-8-(trifluoromethyl)quinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas (H2) are typical.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.

Scientific Research Applications

Ethyl 4-(dimethylamino)-8-(trifluoromethyl)quinoline-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a fluorescent probe for biological imaging and as a ligand in biochemical assays.

    Medicine: Explored for its potential as an antiproliferative agent in cancer research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-(dimethylamino)-8-(trifluoromethyl)quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a ligand that binds to proteins or nucleic acids, altering their function and activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the dimethylamino group can influence its electronic properties and binding affinity.

Comparison with Similar Compounds

Ethyl 4-(dimethylamino)-8-(trifluoromethyl)quinoline-3-carboxylate can be compared with other quinoline derivatives, such as:

These compounds share similar structural features but differ in their functional groups, which can lead to variations in their chemical reactivity, biological activity, and applications. The presence of the dimethylamino group in this compound, for example, may confer unique electronic properties and binding interactions compared to its analogs.

Properties

Molecular Formula

C15H15F3N2O2

Molecular Weight

312.29 g/mol

IUPAC Name

ethyl 4-(dimethylamino)-8-(trifluoromethyl)quinoline-3-carboxylate

InChI

InChI=1S/C15H15F3N2O2/c1-4-22-14(21)10-8-19-12-9(13(10)20(2)3)6-5-7-11(12)15(16,17)18/h5-8H,4H2,1-3H3

InChI Key

LQZIYDVZFBAYQL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1N(C)C)C=CC=C2C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.